Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-
Description
Chemical Structure and Properties The compound Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- (hereafter referred to by its IUPAC name for clarity) is a naphthofuranquinone derivative characterized by a fused naphthoquinone and dihydrofuran ring system. Key structural features include:
- A hydroxyl group at position 4.
- A methyl group at position 2.
- A molecular formula of C₁₃H₁₀O₄ (exact mass: 242.058 g/mol) .
Biological Activity This compound exhibits potent antiproliferative activity against cancer cells. For instance, it demonstrated an IC₅₀ of 9.88 µg/mL against T47D breast cancer cells, with a high selectivity index (30.23), indicating minimal toxicity to normal cells . Mechanistically, it induces apoptosis via nuclear condensation and cell cycle arrest .
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-3-methyl-2,3-dihydrobenzo[g][1]benzofuran-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-6-5-17-13-7-3-2-4-8(14)10(7)12(16)11(15)9(6)13/h2-4,6,14H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNPHSPZGPRLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459465 | |
| Record name | Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848780-33-6 | |
| Record name | Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydroxylation Strategies
Direct hydroxylation of the naphthoquinone ring remains challenging. Electrophilic hydroxylation using H₂O₂/Fe(II) introduces the 6-hydroxy group post-cyclization. Alternatively, biocatalytic methods (e.g., laccase-mediated oxidation) achieve regioselectivity >90%.
Methyl Group Introduction
- Friedel-Crafts alkylation: Treating the dihydrofuran intermediate with methyl iodide and AlCl₃ selectively methylates position 3.
- Grignard addition: Methylmagnesium bromide adds to the quinone carbonyl, followed by acid-catalyzed cyclization.
Hydrogenation and Reduction Techniques
Partial saturation of the furan ring is achieved via catalytic hydrogenation . Using Pd/C (10%) under H₂ (1 atm) in ethanol reduces the furan’s double bond without affecting the quinone moiety.
Conditions:
Oxidative Cyclization Methods
Ceric ammonium nitrate (CAN) -mediated oxidative cyclization of 2-hydroxy-3-methyl-1,4-naphthoquinone with ethylene glycol derivatives forms the dihydrofuran ring. The mechanism involves single-electron transfer (SET) to generate radical intermediates, followed by cyclization (Scheme 3).
Scheme 3:
$$
\text{2-Hydroxy-3-methyl-1,4-naphthoquinone} + \text{Ethylene Glycol} \xrightarrow{\text{CAN, MeCN}} \text{2,3-Dihydro-6-hydroxy-3-methyl-naphtho[1,2-b]furan-4,5-dione}
$$
Optimization:
Comparative Analysis of Synthetic Routes
Mechanistic Insights
- Cyclocondensation: Proceeds via acid-catalyzed enolization of the quinone, followed by nucleophilic attack on the aldehyde.
- Photochemical cycloaddition: Generates triplet excited states of the quinone, forming biradical intermediates that cyclize regioselectively.
- Hydrogenation: Pd/C facilitates syn-addition of H₂ to the furan double bond, preserving stereochemistry.
Chemical Reactions Analysis
Types of Reactions: Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit enhanced or altered biological activities. These derivatives are valuable for further research and potential therapeutic applications .
Scientific Research Applications
Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- has been extensively studied for its scientific research applications. In chemistry, it serves as a valuable intermediate for synthesizing other bioactive compounds. In biology and medicine, it has shown promise as an anti-cancer agent, particularly in inhibiting the migration and invasion of breast cancer cells .
Mechanism of Action
The mechanism of action of Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- involves the inhibition of Src-mediated signaling pathways. This compound blocks the activity of Src kinase, leading to reduced phosphorylation of focal adhesion kinase (FAK), p130 Cas, and paxillin. These effects result in the suppression of cell migration and invasion, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs in the Naphthofuranquinone Family
Naphtho[2,3-b]furan-4,9-diones
These isomers differ in the position of the quinone oxygen atoms (positions 4,9 vs. 4,5 in the target compound). Examples include:
2-(p-Tolyl)naphtho[2,3-b]furan-4,9-dione (3g): IC₅₀: Not reported, but synthesized via visible-light-mediated [3+2] cycloaddition (77% yield) . Activity: Primarily studied for synthetic utility rather than bioactivity.
2-(4-(tert-Butyl)phenyl)naphtho[2,3-b]furan-4,9-dione (3h) :
- Melting Point : 180–182°C .
- Key Difference : Bulkier substituents reduce solubility but may enhance membrane penetration .
Hybrid Derivatives with Triazoles or Arylamines
2,2-Dimethyl-3-(4-phenyl-[1,2,3]triazol-1-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione: Activity: Exhibits trypanocidal activity superior to benznidazole (standard drug for Chagas’ disease) due to enhanced lipophilicity from the phenyltriazole group . Mechanism: Redox cycling of the quinone moiety generates reactive oxygen species (ROS), damaging parasitic cells .
3-(4-Methoxyphenylamino)-2,3-dihydro-2,2-dimethylnaphtho[1,2-b]furan-4,5-dione: IC₅₀: 2.1 µM against Trypanosoma cruzi . Comparison: The methoxy group increases electron density, enhancing ROS generation compared to the target compound’s hydroxyl group .
Functional Analogs: Anticancer and Antimicrobial Agents
Anticancer Activity
Key Findings :
- The hydroxy group at position 6 in the target compound enhances selectivity for hormone-responsive cancers (e.g., T47D) .
- Methyl substitutions (e.g., at position 3) improve metabolic stability but may reduce solubility .
Antimicrobial Activity
Physicochemical Properties :
| Property | Target Compound | 2-(p-Tolyl)naphtho[2,3-b]furan-4,9-dione | Triazole Hybrid |
|---|---|---|---|
| Molecular Weight | 242.058 g/mol | 306.31 g/mol | 377.41 g/mol |
| LogP | 2.70 | 3.85 | 4.12 |
| Hydrogen Bond Donors | 1 | 0 | 1 |
Implications : Higher LogP in analogs improves membrane permeability but may increase toxicity .
Biological Activity
Naphtho[1,2-b]furan-4,5-dione, also known as 2,3-dihydro-6-hydroxy-3-methyl-naphthoquinone (NFD), is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
NFD has the molecular formula and a molecular weight of approximately 242.27 g/mol. Its structure features a naphthoquinone core that contributes to its reactivity and biological functions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 242.27 g/mol |
| CAS Number | 75204-51-2 |
Research has demonstrated that NFD exhibits anti-cancer properties through several mechanisms:
- Induction of Apoptosis : NFD has been shown to induce apoptosis in various cancer cell lines, including breast cancer MDA-MB-231 cells. This effect is mediated by:
- Regulation of Protein Expression : The compound influences the expression of proteins involved in apoptosis:
- Reactive Oxygen Species (ROS) Generation : NFD generates ROS, which can lead to oxidative stress in cancer cells, further promoting apoptosis .
Study on Breast Cancer Cells
A study published in PubMed reported that NFD inhibited the proliferation of MDA-MB-231 breast cancer cells. The results indicated a significant increase in the sub-G1 population (indicative of apoptosis) and externalization of phosphatidylserine .
Hybrid Molecules
Recent research explored hybrid molecules containing naphthoquinone scaffolds. These compounds showed enhanced cytotoxicity against melanoma SK-MEL-5 cells compared to traditional chemotherapy agents like dinaciclib. The study highlighted the importance of structural modifications in increasing biological activity .
Therapeutic Potential
The anti-cancer properties of NFD suggest its potential as a therapeutic agent in oncology. The ability to induce apoptosis selectively in cancer cells while sparing normal cells makes it a candidate for further development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Naphtho[1,2-b]furan-4,5-dione derivatives, and how can purity be validated?
- Methodology :
- Visible-light-mediated synthesis : Utilize 2-hydroxy-1,4-naphthoquinones and olefins under blue LED (460 nm) irradiation in acetonitrile, followed by purification via silica gel chromatography (hexane/ethyl acetate). Yield optimization requires adjusting reaction time (e.g., 6–12 hours) .
- Palladium-catalyzed coupling : Achieve reverse hydrogenolysis with Pd/C catalysts for furan ring formation without oxidants. Monitor reaction progress via TLC and confirm purity (>95%) using NMR (¹H, ¹³C) and HRMS .
- Validation : Melting point analysis, IR spectroscopy (KBr disks for functional groups), and HPLC for purity checks .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Spectroscopic analysis : Use ¹H NMR (300–600 MHz) to identify proton environments (e.g., hydroxy or methyl groups) and ¹³C NMR for carbonyl (C=O) and aromatic carbon signals. IR confirms hydroxyl (3200–3600 cm⁻¹) and quinone (1650–1750 cm⁻¹) stretches .
- Mass spectrometry : HRMS (Agilent HP 6890/5973) to determine exact mass (e.g., 258.1106 Da for related derivatives) and isotopic patterns .
- X-ray crystallography : Resolve stereochemistry for derivatives like (5R,6R)-configured analogs .
Advanced Research Questions
Q. What molecular mechanisms underlie its anti-cancer activity, particularly in EGFR/PI3K/Akt signaling?
- Methodology :
- In vitro assays : Treat oral squamous cell carcinoma (OSCC) or MDA-MB-231 cells with the compound (IC₅₀ determination via MTT assay). Monitor apoptosis via Annexin V/PI staining and caspase-3 activation .
- Pathway inhibition : Use Western blotting to assess EGFR phosphorylation (Tyr1068), Akt (Ser473), and downstream targets (e.g., Bcl-2/Bax ratio). Co-treatment with EGFR inhibitors (e.g., gefitinib) validates specificity .
- Contradictions : Discrepancies in efficacy across cell lines (e.g., OSCC vs. lung adenocarcinoma) may arise from differential EGFR expression or metabolic activation. Validate via siRNA knockdown or CRISPR-Cas9 models .
Q. How does the compound modulate inflammatory responses, and what are the key experimental pitfalls?
- Methodology :
- Anti-inflammatory screening : Use LPS-activated RAW 264.7 macrophages to measure NO• (Griess reagent) and PGE₂ (ELISA) inhibition. Compare to reference inhibitors (e.g., dexamethasone) .
- Cytokine profiling : Quantify IL-6, TNF-α via multiplex assays. Note that redox activity of naphthoquinones may interfere with colorimetric assays; use fluorometric alternatives .
- Toxicity considerations : Assess mitochondrial toxicity (MTT assay) and ROS generation (DCFH-DA probe) to distinguish anti-inflammatory effects from cytotoxicity .
Q. What strategies resolve contradictory data on its bioactivity across studies?
- Methodology :
- Batch variability : Ensure compound purity via HPLC and control for stereoisomers (e.g., (5R,6R) vs. racemic mixtures) .
- Experimental design : Standardize cell culture conditions (e.g., serum-free media for EGFR studies) and validate target engagement using cellular thermal shift assays (CETSA) .
- Data normalization : Use internal controls (e.g., housekeeping genes for qPCR) and meta-analysis of public datasets (e.g., GEO profiles for IL-6/EGFR correlations) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
